molecular formula C18H22N4O4 B2900552 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034256-16-9

4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2900552
CAS No.: 2034256-16-9
M. Wt: 358.398
InChI Key: ZFTRXJUWZLABGT-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with various functional groups

Mechanism of Action

Target of Action

The primary targets of this compound are likely specific proteins or receptors within cells Unfortunately, detailed information about the exact targets remains elusive. The presence of an indole moiety suggests potential interactions with serotonin receptors, which play crucial roles in neurotransmission and mood regulation

Action Environment

Environmental factors play a role:

: Roth, B. L., & Lopez, E. (2016). The discovery of hallucinogens. In Neuropathology of Drug Addictions and Substance Misuse (pp. 103-113). Academic Press. DOI: 10.1016/B978-0-12-800212-4.00011-1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting from ethylamine and diethyl oxalate to form the piperazine ring.

    Introduction of the Indole Group: Coupling the piperazine intermediate with a suitable indole derivative under conditions such as palladium-catalyzed cross-coupling.

    Hydroxylation and Carboxamidation: Introducing the hydroxy and carboxamide groups through selective functional group transformations.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly

Properties

IUPAC Name

4-ethyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-3-21-8-9-22(17(25)16(21)24)18(26)19-11-15(23)13-4-5-14-12(10-13)6-7-20(14)2/h4-7,10,15,23H,3,8-9,11H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTRXJUWZLABGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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